molecular formula C19H24N2O4S B3871320 N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3871320
M. Wt: 376.5 g/mol
InChI Key: WYLOLFJUUQJYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a phenoxyphenyl moiety, and a methanesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Phenoxyphenylamine: This intermediate is synthesized by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.

    Formation of Methanesulfonamide: The 4-phenoxyphenylamine is then reacted with methanesulfonyl chloride to form the methanesulfonamide intermediate.

    Introduction of Tert-Butyl Group: The final step involves the reaction of the methanesulfonamide intermediate with tert-butyl bromoacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
  • N-(tert-butyl)-2-(4-methylphenoxy)acetamide
  • N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide

Uniqueness

N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-tert-butyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(26(4,23)24)15-10-12-17(13-11-15)25-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLOLFJUUQJYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.